Olanzapine 2-Carboxaldehyde

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine 2-Carboxaldehyde typically involves the modification of the olanzapine molecule. One common method includes the oxidation of olanzapine using specific oxidizing agents under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide and may involve phase transfer catalysis to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave irradiation or ultrasound to accelerate the reaction .

化学反应分析

Types of Reactions

Olanzapine 2-Carboxaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

科学研究应用

Synthesis and Modification

Olanzapine 2-Carboxaldehyde can be synthesized through various chemical modifications of olanzapine. This includes oxidation processes that convert the secondary amine group into an aldehyde functional group, enhancing its reactivity and potential as a therapeutic agent.

Antipsychotic Activity

Research indicates that derivatives such as this compound may retain or enhance the antipsychotic properties of olanzapine. Studies have shown that modifications can lead to improved binding affinities at neurotransmitter receptors, potentially resulting in better therapeutic outcomes with reduced side effects .

Antidepressant Properties

Emerging studies suggest that this compound may exhibit antidepressant effects similar to those observed with olanzapine when used in combination therapies for bipolar disorder. Its mechanism may involve modulation of serotonin pathways, which are crucial in mood regulation .

Anti-Inflammatory Effects

Recent investigations have explored the anti-inflammatory properties of olanzapine derivatives, including this compound. These compounds may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions alongside psychiatric disorders .

Case Study: Efficacy in Bipolar Disorder

A clinical trial involving patients with bipolar disorder demonstrated that olanzapine derivatives could effectively manage manic episodes while reducing the incidence of adverse effects typically associated with standard treatments . The trial highlighted the importance of dosage adjustments and monitoring for side effects.

Case Study: Chemotherapy-Induced Nausea

In a study focusing on chemotherapy-induced nausea and vomiting (CINV), this compound was evaluated for its efficacy as an antiemetic agent. Results indicated significant improvement in nausea control compared to placebo, supporting its use as an adjunct therapy in oncology settings .

Data Tables

作用机制

The mechanism of action of Olanzapine 2-Carboxaldehyde involves its interaction with various molecular targets. It is known to modulate the activity of dopamine and serotonin receptors, similar to olanzapine . This modulation affects neurotransmitter pathways, leading to its observed pharmacological effects .

相似化合物的比较

Similar Compounds

Similar compounds to Olanzapine 2-Carboxaldehyde include:

Clozapine: Another atypical antipsychotic with a similar structure but different pharmacological profile.

Quetiapine: Shares some structural similarities but has distinct therapeutic uses.

Risperidone: Another antipsychotic with a different mechanism of action.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. These modifications make it a valuable compound for research and potential therapeutic applications .

生物活性

Olanzapine 2-Carboxaldehyde is a derivative of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for elucidating its pharmacological properties and potential therapeutic applications. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, receptor interactions, and relevant case studies.

Olanzapine primarily exerts its effects through antagonism at various neurotransmitter receptors. The key receptors involved include:

- Dopamine Receptors : Olanzapine shows high affinity for D1, D2, D3, and D4 receptors, which are critical in modulating dopaminergic activity in the brain. The antagonism of these receptors contributes to its antipsychotic effects by reducing dopaminergic hyperactivity associated with psychosis .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C. This interaction is believed to play a significant role in alleviating mood disorders and reducing psychotic symptoms .

- Other Receptors : Olanzapine exhibits moderate to high affinity for adrenergic (alpha-1), histaminergic (H1), and muscarinic receptors, contributing to its diverse pharmacological profile .

Pharmacokinetics

Olanzapine is well absorbed after oral administration, with peak plasma concentrations reached within 5 to 8 hours. It undergoes extensive metabolism primarily in the liver via cytochrome P450 enzymes (CYP1A2 and CYP2D6), leading to several metabolites that exhibit significantly less pharmacological activity than the parent compound . The elimination half-life ranges from 21 to 54 hours, depending on individual factors such as age and smoking status .

In Vitro Studies

Research has shown that this compound maintains similar receptor binding profiles as olanzapine itself. In vitro assays indicate that it retains significant antagonistic activity at dopamine and serotonin receptors, suggesting potential efficacy in treating psychiatric disorders .

Case Studies

A series of case studies have highlighted the efficacy of olanzapine in managing chronic pain conditions, where it was used as an adjunct therapy due to its ability to modulate neurotransmitter systems involved in pain perception. In these cases, patients reported significant reductions in pain intensity when treated with olanzapine alongside standard analgesics .

Comparative Biological Activity Table

| Compound | Dopamine Receptor Activity | Serotonin Receptor Activity | Other Receptor Binding | Clinical Use |

|---|---|---|---|---|

| Olanzapine | High | High | Moderate (α1, H1, M) | Schizophrenia, Bipolar Disorder |

| This compound | Moderate | Moderate | Similar | Potential adjunct for pain |

属性

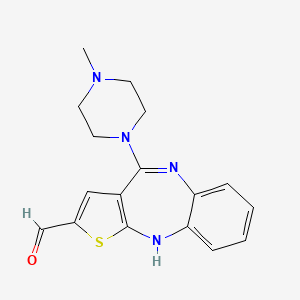

IUPAC Name |

4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQVWUCKQZRTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858247 | |

| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330277-34-3 | |

| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。